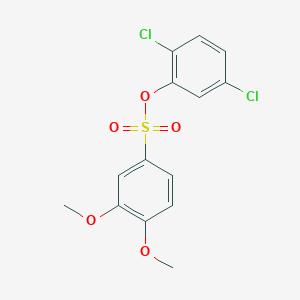

2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

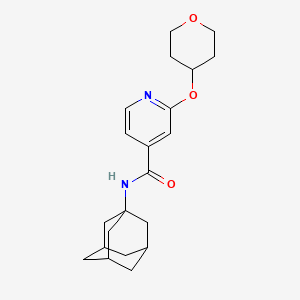

The molecular formula of “2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate” is C14H12Cl2O5S . The average mass is 363.213 Da and the monoisotopic mass is 361.978241 Da .Chemical Reactions Analysis

The specific chemical reactions involving “2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate” are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or chemical databases .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate” are not provided in the search results. For detailed information on its properties, it’s recommended to refer to scientific literature or chemical databases .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate and related derivatives show potential in chemical synthesis, primarily in the formation of new compounds. For instance, various sulfonyl chlorides, including those derived from 2,5-dichlorophenol, have been condensed with nucleophilic reagents, leading to a range of products with potential applications in herbicides. These derivatives also exhibit interesting infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics, suggesting their use in various analytical applications (Cremlyn & Cronje, 1979).

Supramolecular Architecture

The compound and its analogs are used to study supramolecular architectures. For instance, studies involving N-aryl-2,5-dimethoxybenzenesulfonamides, closely related to 2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate, have revealed intricate architectures in crystal structures. These structures are stabilized and interconnected through a variety of weak intermolecular interactions, such as hydrogen bonding and π-π interactions. Such insights are crucial for understanding molecular assembly and designing materials with specific properties (Shakuntala et al., 2017).

Organic Synthesis and Material Science

In material science and organic synthesis, derivatives of 2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate have been utilized. For example, the 3,4-dimethoxybenzyl group, part of the compound's structure, has been used for N-protecting 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its utility in the synthesis of complex organic molecules (Grunder-Klotz & Ehrhardt, 1991). Furthermore, its derivatives have been involved in synthesizing dihydropyridine compounds, which are significant in medicinal chemistry and as reagents in organic synthesis (Borgarelli et al., 2022).

Analytical Chemistry

2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate related compounds have been applied in analytical chemistry. For instance, they have been used in gas-liquid chromatographic techniques to effectively separate dichlorophenol isomers, highlighting their utility in analytical separations and chemical analysis (Ono & Masuda, 1983).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dichlorophenyl) 3,4-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O5S/c1-19-12-6-4-10(8-14(12)20-2)22(17,18)21-13-7-9(15)3-5-11(13)16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSAYMTTGJBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2446982.png)

![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2446985.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2446992.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)